2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile
Description
2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group, a pyridine ring, and a carbonitrile group
Properties
IUPAC Name |
2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS/c1-9-5-10(2)20-16(12(9)7-19)22-8-15(21)11-3-4-13(17)14(18)6-11/h3-6H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHILLERABDSNRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)C2=CC(=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile typically involves the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4,6-dimethyl-3-cyanopyridine in the presence of a base, such as triethylamine, to yield the desired product. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming covalent or non-covalent interactions. The pathways involved may include inhibition of key enzymes in metabolic pathways or disruption of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile
- 2-[(2-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Uniqueness
2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dichlorophenyl group enhances its potential for interactions with biological targets, while the pyridine ring and carbonitrile group contribute to its stability and versatility in chemical reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
